BRD4 Bromodomain 1 Binding Affinity: Low-Micromolar IC₅₀ Defines a Starting Point for Epigenetic Probe Development
The target compound binds to the first bromodomain of BRD4 (BD1) with an IC₅₀ of 6.31 μM (6,310 nM) as determined by a fluorescence anisotropy competitive binding assay using an Alexa Fluor 488‑labeled probe [1]. This affinity places the compound in the low‑micromolar range, which is typical for fragment‑like bromodomain ligands. For comparison, the clinical BRD4 inhibitor JQ1 exhibits an IC₅₀ of approximately 0.03–0.10 μM (30–100 nM) in analogous assays, meaning the target compound is roughly 60–200‑fold less potent—a characteristic of an early‑stage hit or fragment that provides a chemically tractable starting point for further optimization rather than a potent tool compound [2].
| Evidence Dimension | BRD4 BD1 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.31 μM (6,310 nM) |
| Comparator Or Baseline | JQ1: IC₅₀ ≈ 0.03–0.10 μM (30–100 nM) |
| Quantified Difference | Target compound is ~60–200‑fold less potent than JQ1 |
| Conditions | Fluorescence anisotropy competition assay; Alexa Fluor 488 probe; 60 min incubation; BRD4 BD1 (human, recombinant) |
Why This Matters
Procurement decisions for epigenetic probe discovery should account for this potency window: the compound is suited as an early‑stage fragment hit for SAR expansion, not as a high‑potency chemical probe, and should not be benchmarked against optimized clinical candidates.
- [1] ChEMBL Bioactivity Data for CHEMBL2181819, BRD4 BD1 binding (IC₅₀ = 6.31E+3 nM). European Bioinformatics Institute. Available at: https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL2181819/ (accessed 2026-04-28). View Source
- [2] Filippakopoulos, P. et al. (2010) 'Selective inhibition of BET bromodomains', Nature, 468(7327), pp. 1067–1073. doi:10.1038/nature09504. View Source
